![molecular formula C20H15ClN2OS B3838275 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838275.png)
3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as CTN, is a compound that has been of interest to the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential applications in various fields of research, including cancer treatment, antimicrobial activity, and anti-inflammatory activity. In cancer treatment, 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antimicrobial activity, 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In anti-inflammatory activity, 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile exerts its effects through multiple mechanisms of action. In cancer treatment, 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In antimicrobial activity, 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile disrupts bacterial cell membranes and inhibits bacterial DNA synthesis. In anti-inflammatory activity, 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have various biochemical and physiological effects, including anti-tumor, anti-microbial, and anti-inflammatory effects. 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has several advantages for lab experiments, including its ability to inhibit cancer cell growth and its activity against various bacterial strains. However, 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile has limitations, including its potential toxicity and the need for further studies on its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile, including its potential applications in drug development, as well as its potential use in combination with other drugs for cancer treatment. Further studies are also needed to determine the safety and efficacy of 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile in humans. Additionally, research on the mechanism of action of 3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile can provide insights into its potential applications in various fields of research.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-2-24-18-9-5-15(6-10-18)19-13-25-20(23-19)16(12-22)11-14-3-7-17(21)8-4-14/h3-11,13H,2H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFHTIIDECCUJN-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838195.png)
![4-bromo-2-[({2-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3838197.png)
![N-(2-(4-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3838204.png)
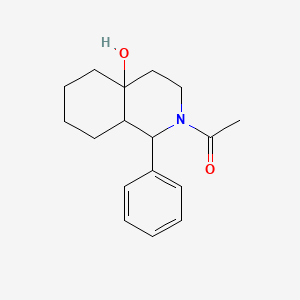
![4,4,7-trimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3838218.png)

![3',5'-bis(4-iodophenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B3838241.png)
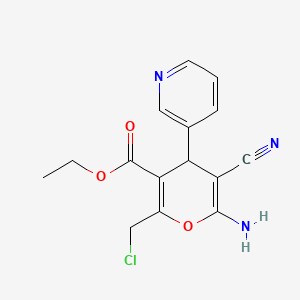
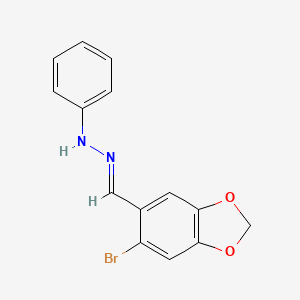
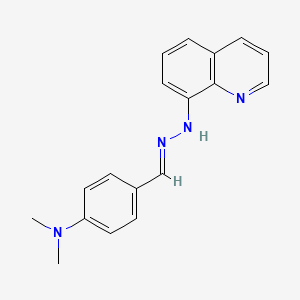
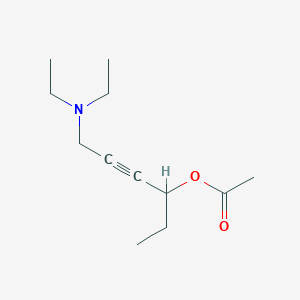
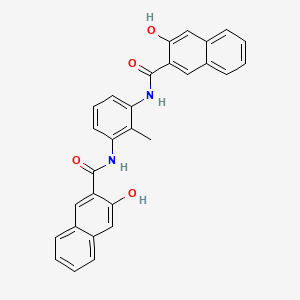
![3-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838304.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3838306.png)